Thalidomide-NH-amido-C3-NH2

PROTAC Linker SAR Degradation Potency

Achieve precise PROTAC ternary complex geometry with Thalidomide-NH-amido-C3-NH2, a ≥98% pure E3 ligase ligand-linker conjugate. Its short, rigid C3 alkyl-amide linker (~6-7 atoms) minimizes conformational flexibility, ideal for targets with proximal binding pockets. Replacing this linker with longer alkyl or PEG analogs can shift DC50 by orders of magnitude or alter permeability up to 1000-fold. Provided with validated DMSO solution stability (2 weeks at 4°C, 6 months at -80°C) for automated high-throughput PROTAC library synthesis. Ensure batch-to-batch consistency for publication-ready data.

Molecular Formula C18H21N5O5
Molecular Weight 387.4 g/mol
Cat. No. B11935896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-C3-NH2
Molecular FormulaC18H21N5O5
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN
InChIInChI=1S/C18H21N5O5/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26)
InChIKeyYKAXOMQHPLLNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-amido-C3-NH2: A Defined C3 Alkyl-Amide Linker Conjugate for CRBN-Based PROTAC Synthesis


Thalidomide-NH-amido-C3-NH2 (CAS 2763827-11-6, MW 387.39, purity ≥98%) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) binding motif connected via a 3‑carbon alkyl chain incorporating an amide bond to a terminal primary amine . This structure provides a defined, short, and rigid linker for covalent conjugation to target‑protein ligands, enabling the rational design of proteolysis‑targeting chimeras (PROTACs) . The compound is supplied as a research‑grade building block and is compatible with standard amide‑coupling chemistry.

Why Thalidomide-NH-amido-C3-NH2 Cannot Be Replaced by an Arbitrary CRBN‑Linker Conjugate


In PROTAC development, the linker is not an inert spacer; its length and chemical composition directly influence ternary complex geometry, degradation potency (DC50), and cellular permeability . Subtle variations in linker atom count can shift DC50 values by orders of magnitude , while replacing an alkyl chain with a PEG unit can alter cell permeability by up to 1000‑fold . Therefore, substituting Thalidomide‑NH‑amido‑C3‑NH2 with a longer alkyl linker (e.g., C5, C6) or a PEG‑based analog (e.g., Thalidomide‑O‑amido‑C4‑NH2) introduces unpredictable changes in PROTAC performance. The quantitative evidence below details the specific, verifiable differentiators of the C3 alkyl‑amide architecture.

Thalidomide-NH-amido-C3-NH2: Quantified Differentiation vs. Structural Analogs in Linker Length, Permeability, and Purity


Linker Length Defines Degradation Potency: C3 Provides a Short, Rigid Scaffold

Linker length is a primary determinant of PROTAC degradation efficiency . A systematic meta‑analysis of published PROTAC data revealed that DC50 values can vary by more than 10‑fold depending solely on linker atom count, with optimal lengths typically ranging from 12 to 20 atoms . Thalidomide‑NH‑amido‑C3‑NH2 contributes a linker of approximately 6‑7 atoms (including the amide nitrogen), placing it in the short‑linker category. In contrast, the C5 analog Thalidomide‑NH‑C5‑NH2 provides an additional 2‑3 atoms, and the C6 analog Thalidomide‑NH‑amido‑C6‑NH2 adds ~3‑4 atoms. For target proteins where a compact ternary complex is required, the shorter C3 linker may enable more effective ubiquitination and degradation .

PROTAC Linker SAR Degradation Potency Ternary Complex

Alkyl-Amide vs. PEG Linker: Permeability Differences Exceed 1000-Fold

Linker composition dramatically influences passive cell permeability, a critical parameter for cellular PROTAC assays . A head‑to‑head study of two VHL‑based PROTACs differing only by replacement of two methylene groups with oxygen atoms (alkyl vs. PEG linker) revealed a permeability difference of nearly three orders of magnitude (1000‑fold) . The alkyl‑linked PROTAC exhibited low permeability due to hydrophobic collapse in aqueous media, whereas the PEG‑linked PROTAC maintained high permeability . While this study used VHL ligands, the fundamental conformational principles apply to CRBN‑based PROTACs as well. Thalidomide‑NH‑amido‑C3‑NH2 provides a pure alkyl‑amide backbone, distinguishing it from PEG‑containing alternatives such as Thalidomide‑O‑amido‑PEG4‑C2‑NH2 .

PROTAC Cell Permeability Linker Composition Alkyl vs PEG

Purity and Identity: ≥98% HPLC Purity Reduces PROTAC Synthesis Variability

Reproducible PROTAC synthesis demands high‑purity starting materials. Thalidomide‑NH‑amido‑C3‑NH2 is supplied with a purity of ≥98% (HPLC) . In comparison, some alternative suppliers offer the same or similar compounds at 95% purity . The 3‑percentage‑point absolute purity difference translates to up to 50% more impurities (e.g., 2% vs. 5% total impurities), which can interfere with conjugation efficiency and complicate purification of final PROTACs. Additionally, the compound is provided with a Certificate of Analysis verifying identity and purity, supporting documentation for regulatory or publication requirements .

PROTAC Chemical Purity Reproducibility Quality Control

Storage Stability: Defined DMSO Solution Stability Enables Advance Preparation

PROTAC synthesis often requires pre‑dissolved ligand‑linker conjugates. Thalidomide‑NH‑amido‑C3‑NH2 exhibits validated stability in DMSO: 2 weeks at 4 °C or 6 months at –80 °C . This quantitative stability profile contrasts with many analogous building blocks for which only powder storage is specified . Knowing the exact DMSO solution stability allows researchers to prepare stock solutions in advance, reducing day‑to‑day variability and enabling high‑throughput conjugation workflows.

PROTAC Compound Stability Stock Solution Laboratory Workflow

Thalidomide-NH-amido-C3-NH2: High-Value Scenarios for PROTAC Design and Synthesis


Synthesis of Short-Linker PROTACs for Targets with Proximal Binding Sites

The C3 alkyl‑amide linker of Thalidomide‑NH‑amido‑C3‑NH2 is ideally suited for constructing PROTACs that require a compact ternary complex. The short linker (~6‑7 atoms) minimizes conformational flexibility, favoring degradation of targets where the E3 ligase and POI binding pockets are in close spatial proximity. This scenario is supported by the class‑level evidence that linker length directly governs DC50 [Section 3, Evidence Item 1].

Alkyl-Amide Linker PROTACs for Controlled Cell Permeability Studies

For research programs investigating the impact of linker composition on cellular permeability, Thalidomide‑NH‑amido‑C3‑NH2 provides a defined alkyl‑amide backbone. As demonstrated by the ~1000‑fold permeability difference between alkyl and PEG linkers [Section 3, Evidence Item 2], this building block enables the creation of PROTAC series to systematically study the relationship between linker type and intracellular target engagement.

High-Purity Starting Material for Reproducible PROTAC Synthesis

In academic and industrial settings where batch‑to‑batch consistency is paramount, the ≥98% HPLC purity of Thalidomide‑NH‑amido‑C3‑NH2 [Section 3, Evidence Item 3] reduces variability in conjugation yields and simplifies purification. This is particularly valuable when scaling up from milligram to gram quantities or when generating data for publication or patent filing.

Stock Solution Preparation for High-Throughput PROTAC Conjugation

The validated DMSO solution stability of Thalidomide‑NH‑amido‑C3‑NH2 (2 weeks at 4 °C or 6 months at –80 °C) [Section 3, Evidence Item 4] allows laboratories to prepare and store stock solutions in advance. This supports automated liquid handling platforms and high‑throughput synthesis of PROTAC libraries, where ready‑to‑use ligand‑linker conjugates accelerate workflow and improve reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-amido-C3-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.